5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Catalog No.
S3042921
CAS No.
2034340-14-0
M.F
C17H15FN2O3S2
M. Wt
378.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-...

CAS Number

2034340-14-0

Product Name

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

IUPAC Name

5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C17H15FN2O3S2

Molecular Weight

378.44

InChI

InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3

InChI Key

RDKNWQTZFYURGD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3

solubility

not available

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is an organic compound classified under sulfonamides. Its molecular formula is C17H15FN2O3S2C_{17}H_{15}FN_{2}O_{3}S_{2} with a molecular weight of approximately 378.4 g/mol. The compound features a fluorine atom, a methoxy group, and a thiophene-pyridine moiety, contributing to its unique chemical properties and potential biological activities. The structure is characterized by a sulfonamide functional group, which is known for its versatility in medicinal chemistry.

, including:

  • Oxidation: Can be oxidized to form sulfone derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amine derivatives using hydrogenation catalysts such as palladium on carbon.
  • Substitution: The fluorine atom can be substituted with other nucleophiles, such as sodium methoxide in methanol.

Common conditions for these reactions include acidic media for oxidation and the presence of hydrogen gas for reduction processes.

This compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development. Research indicates that it may possess anti-inflammatory and anticancer properties, which are significant in the context of therapeutic applications.

The synthesis of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves several steps:

  • Nitration and Reduction: The synthesis often begins with the nitration of 5-fluoro-2-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.
  • Coupling Reaction: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carbaldehyde under reductive amination conditions to yield the desired product.

In industrial settings, these methods can be optimized for large-scale production using continuous flow reactors and green chemistry principles to enhance efficiency and minimize environmental impact.

Interaction studies focus on how 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide interacts with various biological targets. These studies typically involve:

  • Enzyme Inhibition Assays: To evaluate the compound's effectiveness in inhibiting specific enzymes linked to disease pathways.
  • Binding Affinity Studies: To determine how strongly the compound binds to target proteins or receptors.
  • Cell Culture Experiments: To assess the compound's biological effects in vitro, including cytotoxicity and therapeutic efficacy.

Several compounds share structural similarities with 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide. Here are a few notable examples:

Compound NameIUPAC NameKey Features
5-fluoro-2-methoxybenzenesulfonamide5-fluoro-2-methoxybenzenesulfonamideLacks thiophene-pyridine moiety
N-(pyridin-4-ylmethyl)benzenesulfonamideN-(pyridin-4-ylmethyl)benzenesulfonamideDoes not contain fluorine or methoxy groups
5-fluoro-2-methoxy-N-(5-(thiophen-2-yl)furan)benzenesulfonamide5-fluoro-2-methoxy-N-(5-(thiophen-2-yl)furan)benzenesulfonamideContains furan instead of pyridine

Uniqueness

The uniqueness of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups (fluorine, methoxy, thiophene), which enhances its potential biological activity compared to similar compounds. This distinctive structure may lead to novel interactions within biological systems, making it an important candidate for further research in medicinal chemistry.

XLogP3

2.8

Dates

Last modified: 08-18-2023

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